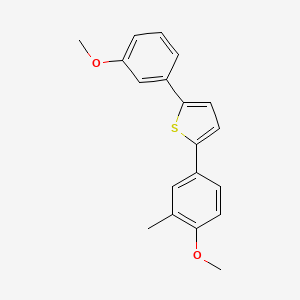

2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

Description

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2S/c1-13-11-15(7-8-17(13)21-3)19-10-9-18(22-19)14-5-4-6-16(12-14)20-2/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZQUHZSYFHTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel diarylthiophene compound, 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene. Diarylthiophenes are a class of heterocyclic compounds that are gaining significant interest in materials science and pharmaceutical development due to their unique electronic and photophysical properties.[1][2] This document outlines a robust and efficient synthetic protocol centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its versatility and functional group tolerance.[3][4] Furthermore, this guide details a suite of analytical techniques essential for the unambiguous structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction and Strategic Rationale

2,5-diarylthiophenes represent a privileged scaffold in both medicinal chemistry and materials science.[5][6] The thiophene core acts as a rigid, electron-rich linker, while the nature and substitution pattern of the flanking aryl groups allow for the fine-tuning of the molecule's steric and electronic properties. The target molecule, this compound, incorporates two distinct methoxy-substituted phenyl rings, suggesting potential applications as a building block for advanced organic materials or as a scaffold for novel therapeutic agents.

The synthetic strategy detailed herein employs a sequential Suzuki-Miyaura cross-coupling reaction. This approach was selected for several key reasons:

-

High Efficiency and Versatility: The Suzuki-Miyaura coupling is renowned for its ability to form carbon-carbon bonds with high yields and broad substrate scope.[7][8]

-

Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the coupling partners.[3]

-

Commercial Availability of Precursors: The required starting materials, such as 2,5-dibromothiophene and the corresponding boronic acids, are readily available.

-

Favorable Toxicity Profile: The boron-based reagents used in Suzuki couplings are generally less toxic and more environmentally benign than organometallic reagents used in other cross-coupling reactions like Stille or Negishi couplings.[7]

This guide will provide a step-by-step methodology for the synthesis, purification, and comprehensive characterization of the title compound, ensuring a reproducible and reliable process for obtaining high-purity material.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis, purification, and characterization.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromothiophene, forming a Pd(II) intermediate.[7][10]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its aryl group to the palladium center, displacing the bromide.[9]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][10]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromothiophene (1.0 eq)

-

(4-Methoxy-3-methylphenyl)boronic acid (1.1 eq)

-

(3-Methoxyphenyl)boronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene, (4-methoxy-3-methylphenyl)boronic acid, and (3-methoxyphenyl)boronic acid.

-

Add potassium carbonate, followed by the palladium catalyst, Pd(PPh₃)₄.

-

Add anhydrous 1,4-dioxane and a small amount of deionized water to create a biphasic system. The water is crucial for the transmetalation step.[11]

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is purified by column chromatography on silica gel.[13]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Elution: The product, being moderately polar, will elute after non-polar impurities. Collect the fractions containing the desired product as indicated by TLC analysis.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data Analysis

A thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule.[14][15] The expected signals for the target compound are detailed in the table below. Aryl protons typically resonate in the δ 6.5-8.0 ppm region.[16]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies the different carbon environments within the molecule. Aromatic carbons are expected in the δ 120-150 ppm range.[16]

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.[17] Key expected absorptions include C-H stretching for aromatic rings, C=C stretching of the aromatic and thiophene rings, and C-O stretching of the methoxy ether groups.

MS (Mass Spectrometry): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The primary data point is the molecular ion peak ([M]⁺).

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals (doublets, triplets, singlets) in the range of δ 6.8 - 7.8 ppm. Thiophene Protons: Two doublets around δ 7.0 - 7.4 ppm. Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8 - 3.9 ppm, each integrating to 3H.[18] Methyl Protons (-CH₃): One singlet around δ 2.2 - 2.3 ppm, integrating to 3H. |

| ¹³C NMR | Aromatic & Thiophene Carbons: Multiple signals in the δ 110 - 160 ppm range.[16] Methoxy Carbons (-OCH₃): Two signals around δ 55 - 56 ppm.[18] Methyl Carbon (-CH₃): One signal around δ 15 - 20 ppm. |

| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.[17] ~2950-2850: Aliphatic C-H stretch (from methyl and methoxy groups). ~1600, ~1500, ~1450: Aromatic and thiophene C=C stretching. ~1250, ~1030: Asymmetric and symmetric C-O stretching of the ether groups. |

| MS (ESI+) | Expected [M+H]⁺: Calculated for C₂₀H₁₈O₂S. |

Thermal Analysis

Thermal analysis techniques provide insights into the material's stability and phase behavior.[19][20]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21] For the title compound, TGA will determine the decomposition temperature, providing a measure of its thermal stability under an inert atmosphere.[22] A single-step weight loss at a high temperature would indicate a pure, stable compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[23] This technique is used to determine the melting point (as an endothermic peak) and to check for any other phase transitions, which is a critical indicator of purity.[21]

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The use of a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable route to this novel diarylthiophene. The comprehensive characterization workflow, employing a combination of spectroscopic and thermal analysis techniques, ensures the unambiguous confirmation of the compound's structure and purity. The methodologies and data presented herein provide a solid foundation for researchers to produce and validate this compound for further investigation in drug discovery, materials science, and other advanced applications.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Al-dujaili, A. H., & Al-Masoudi, W. A. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst.

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link] [Accessed Jan 19, 2026].

-

News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Online] Available at: [Link] [Accessed Jan 19, 2026].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link] [Accessed Jan 19, 2026].

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] Available at: [Link] [Accessed Jan 19, 2026].

-

Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Botteselle, G. V., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 61(11), 870-873.

- Khan, I., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 24(21), 3879.

- Baran, A., et al. (2021). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Applied Organometallic Chemistry, 35(12), e6449.

-

Mettler Toledo. Thermal Analysis of Organic Compounds. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- Abraham, R. J., & Reid, M. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 21(1), 12-16.

- Al-Suwaidan, I. A., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 19(11), 4755-4770.

- Imre, B., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1606.

- O'Dea, J. R., & Twieg, R. J. (2014). Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Gümüş, M., & Ozden, T. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 241-256.

- Papavassiliou, G. C., et al. (2020). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society, 142(14), 6612-6621.

-

MySkinRecipes. This compound. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(3), 40.

-

Ahmad, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[4][7]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 66(2), 1-10.

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937.

-

Chem.ucla.edu. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link] [Accessed Jan 19, 2026].

- Bîcu, E., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2022(2), M1380.

- Davtyan, A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds, 58(1), 58-60.

- Sunthankar, A. V., & Tilak, B. D. (1951). A new synthesis of thiophenes and thiapyrans. Proceedings of the Indian Academy of Sciences - Section A, 33(1), 35-43.

- Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(11), 1871-1875.

- Caesar, P. D. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- BenchChem. (2025). Technical Support Center: Purification of Pyreno(1,2-b)

- BenchChem. (2025).

Sources

- 1. This compound [myskinrecipes.com]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 18. mdpi.com [mdpi.com]

- 19. mt.com [mt.com]

- 20. mdpi.com [mdpi.com]

- 21. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. apps.dtic.mil [apps.dtic.mil]

A Predictive Spectroscopic and Analytical Guide to 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene. In the absence of published experimental data, this document serves as a foundational reference for researchers engaged in the synthesis, identification, and characterization of this and related disubstituted thiophene compounds. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles of spectroscopic theory and comparative data from analogous chemical structures. Detailed, field-proven protocols for data acquisition are provided to ensure methodological rigor and reproducibility. This guide is intended to support professionals in materials science and drug development by providing a robust framework for the structural elucidation of this novel compound.

Introduction

Thiophene-based heterocyclic compounds are cornerstones in the development of advanced functional materials and pharmaceutical agents.[1] Their unique electronic properties, arising from the π-rich system of the thiophene ring, make them ideal candidates for organic electronics, including semiconductors and light-emitting diodes. The compound this compound represents a sophisticated molecular architecture, combining the thiophene core with two distinct substituted phenyl rings. This structure suggests potential for novel optoelectronic properties or biological activity.

Accurate structural characterization is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the expected spectroscopic signature of the title compound, offering a critical resource for its unambiguous identification.

Caption: Molecular Structure of the Target Compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for the aromatic protons on the thiophene and phenyl rings, as well as for the methyl and methoxy substituents. The chemical shifts are influenced by the electron-donating effects of the methoxy and methyl groups and the anisotropic effects of the aromatic rings.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 - 7.40 | m | 2H | Ar-H | Phenyl protons ortho to thiophene, deshielded by proximity to the heterocyclic ring. |

| ~7.35 - 7.25 | m | 3H | Ar-H, Th-H | Overlapping signals from phenyl protons and one of the thiophene protons. |

| ~7.15 | d | 1H | Th-H | Thiophene proton adjacent to the 3-methoxyphenyl group. |

| ~7.00 - 6.85 | m | 3H | Ar-H | Phenyl protons influenced by methoxy and methyl groups, generally shifted upfield. |

| 3.88 | s | 3H | -OCH₃ | Methoxy protons on the 3-methoxyphenyl group. |

| 3.85 | s | 3H | -OCH₃ | Methoxy protons on the 4-methoxy-3-methylphenyl group. |

| 2.25 | s | 3H | -CH₃ | Methyl protons on the 4-methoxy-3-methylphenyl group. |

Note: "m" denotes multiplet, "d" denotes doublet, "s" denotes singlet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual shifts may vary based on solvent and concentration.[3][4]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. The predicted chemical shifts are based on the effects of substituents on the aromatic and heterocyclic rings.[5][6]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | Ar-C | Aromatic carbon bearing the methoxy group (C-4'). |

| ~158.5 | Ar-C | Aromatic carbon bearing the methoxy group (C-3''). |

| ~145 - 135 | Ar-C, Th-C | Quaternary carbons of the thiophene ring and phenyl rings attached to the thiophene. |

| ~130 - 120 | Ar-C, Th-C | Protonated aromatic and thiophene carbons. |

| ~128.0 | Ar-C | Aromatic carbon bearing the methyl group (C-3'). |

| ~115 - 110 | Ar-C | Aromatic carbons ortho and para to methoxy groups, shielded by their electron-donating effect. |

| 55.4 | -OCH₃ | Carbon of the methoxy group on the 3-methoxyphenyl ring. |

| 55.2 | -OCH₃ | Carbon of the methoxy group on the 4-methoxy-3-methylphenyl ring. |

| 16.5 | -CH₃ | Carbon of the methyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the title compound, key absorptions are expected from the C-H bonds of the aromatic rings and alkyl groups, the C=C bonds of the rings, and the C-O bonds of the ether functionalities.[7][8]

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | -CH₃, -OCH₃ |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether (Asymmetric) |

| ~1040 | C-O Stretch | Aryl Ether (Symmetric) |

| 850 - 750 | C-H Bend | Out-of-plane bending, indicative of substitution patterns. |

The C-O stretching of aryl ethers typically results in a strong, characteristic band, which should be a prominent feature in the spectrum.[7] The specific pattern in the fingerprint region (below 1500 cm⁻¹) will be unique to the molecule's overall structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ is expected to be prominent.

-

Molecular Formula: C₁₉H₁₈O₂S

-

Exact Mass: 310.10

-

Predicted [M+H]⁺: 311.11

Predicted Fragmentation Pathway

Upon fragmentation, cleavage of the ether linkages and loss of the methyl group are plausible pathways. The thiophene ring itself is relatively stable.[9]

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.[10] The solution should be transferred to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.[11][12]

-

¹H NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a 1-2 second relaxation delay.[1]

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: Use a 2-5 second relaxation delay.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for solid or liquid samples requiring minimal preparation.[13][14]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR diamond or zinc selenide crystal.

-

Pressure Application: Apply consistent pressure using the instrument's press to ensure good contact between the sample and the crystal.[13]

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction by the instrument software.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and moderately polar small molecules.[15][16]

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[17] The solution must be free of non-volatile salts and particulates.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature should be optimized to maximize the signal of the molecular ion.

-

Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. For fragmentation studies (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[18]

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. The predicted ¹H and ¹³C NMR, IR, and MS data provide a comprehensive set of benchmarks for the structural verification of this compound. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in experimental work. This document is intended to be a valuable resource for researchers, accelerating the identification and further investigation of this and structurally related molecules in the fields of materials science and medicinal chemistry.

References

- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering. Accessed January 19, 2026.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Accessed January 19, 2026.

- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Accessed January 19, 2026.

- MIT OpenCourseWare.

- Scribd.

- Stenutz. NMR chemical shift prediction of thiophenes. Accessed January 19, 2026.

- Organomation. NMR Sample Preparation: The Complete Guide. Accessed January 19, 2026.

- Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. 1967.

- Peak Proteins. NMR sample preparation guidelines. Accessed January 19, 2026.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. 2023.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Accessed January 19, 2026.

- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Accessed January 19, 2026.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. 2004.

- Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones.

- Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335.

- University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Accessed January 19, 2026.

- Duddeck, H., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry.

- Chan, M. K., & Lam, C. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(10), 18-22.

- Science.gov. infrared atr-ftir spectrometry: Topics. Accessed January 19, 2026.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.

- Bruker. (2019). ATR Basics. YouTube. Accessed January 19, 2026.

- ResearchGate.

- Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 523-533.

- Taylor & Francis Online. (2022).

- Van der Heeft, E., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 943-959.

- ResearchGate. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics. Accessed January 19, 2026.

- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Accessed January 19, 2026.

- Chemistry LibreTexts.

- University of Wisconsin-Platteville.

- OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Accessed January 19, 2026.

- IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. Mass fragmentation pattern of compound 44. Accessed January 19, 2026.

- MacSphere. Analysis of Small Biomolecules by Esi- and Maldi-Mass Spectrometry. Accessed January 19, 2026.

- ChemicalBook. Thiophene(110-02-1) 13C NMR spectrum. Accessed January 19, 2026.

- ChemRxiv. (2019).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. organomation.com [organomation.com]

- 13. agilent.com [agilent.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

An In-depth Technical Guide to the Crystal Structure Analysis of Thiophene Derivatives: A Case Study of 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of diarylthiophenes, a class of compounds with significant interest in medicinal chemistry and materials science. While a specific crystal structure for this compound is not publicly available, this document will use it as a representative case study to elucidate the entire analytical workflow. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data collection, structure solution, and refinement. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to heterocyclic compounds.

Introduction: The Significance of Diarylthiophenes

Thiophene and its derivatives are fundamental building blocks in the development of novel pharmaceuticals and organic electronic materials. Their unique electronic and structural properties, which can be fine-tuned through substitution, make them attractive scaffolds. Diarylthiophenes, in particular, have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as anticancer agents.

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is paramount in drug discovery. It governs molecular interactions, dictates how a molecule will bind to a biological target, and influences its physicochemical properties such as solubility and stability. Therefore, single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the solid-state conformation of these molecules, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The quality of the final structural model is directly dependent on the quality of the crystal used for data collection.

Synthesis of 2,5-Diarylthiophenes

A common and efficient method for synthesizing 2,5-diarylthiophenes is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a dihalothiophene and an arylboronic acid.

Experimental Protocol: Suzuki Cross-Coupling

-

Reactant Preparation: In a nitrogen-flushed Schlenk flask, dissolve 2,5-dibromothiophene (1.0 eq), (4-methoxy-3-methylphenyl)boronic acid (1.1 eq), and (3-methoxyphenyl)boronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound, this compound.

Crystallization: The Art of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal with dimensions typically in the range of 0.1-0.5 mm.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For the title compound, a slow evaporation technique using a mixture of dichloromethane and methanol would be a logical starting point, given the typical solubility of such aromatic compounds.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the X-ray diffraction data.

The Single-Crystal X-ray Diffractometer

Modern diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[1][2] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[3]

Data Collection Strategy

The crystal is mounted on the goniometer and rotated in the X-ray beam.[1][3] A series of diffraction images, called frames, are collected at different crystal orientations.[4] An automated data collection strategy is typically used to ensure that a complete, redundant dataset is collected.[2] This involves collecting data over a full sphere or hemisphere of reciprocal space.

Data Processing

After collection, the raw diffraction images are processed. This involves several key steps:[5]

-

Integration: The intensity of each diffraction spot (reflection) on every frame is measured.[5] Corrections are applied for background noise and other experimental factors.[2]

-

Indexing and Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice.[2][5]

-

Scaling and Merging: The intensities from all frames are scaled to a common reference and symmetry-equivalent reflections are averaged.[4][5] This step produces a final file containing the unique reflection data with their intensities and standard uncertainties.

Structure Solution and Refinement: From Data to Model

The processed diffraction data contains the intensities of the reflections, but not their phases. This is the well-known "phase problem" in crystallography.[3] Solving the crystal structure involves determining these missing phases to reconstruct the electron density map of the molecule.

Structure Solution

For small molecules like our target compound, direct methods are the most common approach to solving the phase problem.[3] These methods use statistical relationships between the intensities of strong reflections to derive an initial set of phases. This allows for the calculation of an initial electron density map. From this map, the positions of the heavier atoms (carbon, oxygen, sulfur) can typically be identified.

Structure Refinement

Once an initial model of the structure is obtained, it must be refined to best fit the experimental data.[3] This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₑ|) from the model.[3] The most common method is least-squares refinement .[3][6]

Refinement Protocol:

-

Initial Refinement: The positions of all non-hydrogen atoms are refined.

-

Anisotropic Refinement: The thermal motion of the atoms is modeled using anisotropic displacement parameters (ADPs), which describe the vibration of each atom as an ellipsoid.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and are refined using a "riding model."

-

Final Refinement Cycles: The refinement is continued until the model converges, meaning that further adjustments to the parameters do not significantly improve the fit to the data.

The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF).[7] Lower R-factors indicate a better agreement between the model and the experimental data.

Data Presentation and Interpretation

The final result of a crystal structure analysis is a detailed three-dimensional model of the molecule in the crystal lattice. This information is typically presented in a Crystallographic Information File (CIF).

Crystallographic Data

The following table summarizes the kind of crystallographic data that would be expected for a compound like this compound.

| Parameter | Hypothetical Value |

| Chemical formula | C₂₄H₂₀O₂S |

| Formula weight | 388.47 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1860 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.385 |

| Absorption coefficient (mm⁻¹) | 0.21 |

| F(000) | 816 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation wavelength (Å) | 0.71073 (Mo Kα) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 15200 |

| Independent reflections | 4250 [R(int) = 0.045] |

| Data / restraints / parameters | 4250 / 0 / 253 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.115 |

| R indices (all data) | R1 = 0.065, wR2 = 0.128 |

| Largest diff. peak/hole (e·Å⁻³) | 0.45 and -0.35 |

Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. For our hypothetical molecule, key points of interest would include:

-

Conformation: The dihedral angles between the thiophene ring and the two phenyl rings. These angles determine the overall shape of the molecule and are crucial for understanding its potential to fit into a binding pocket.

-

Intramolecular Hydrogen Bonds: The presence of any weak C-H···O or C-H···S interactions that might stabilize the observed conformation.

-

Intermolecular Interactions: Analysis of the crystal packing can reveal how molecules interact with each other in the solid state. This can include π-π stacking interactions between the aromatic rings or weak hydrogen bonds, which influence the material's properties.

Validation and Deposition: Ensuring Scientific Integrity

The final step in the process is to validate the crystal structure and deposit the data in a public repository.

Structure Validation

The CIF file is checked using software like checkCIF, which is available from the International Union of Crystallography (IUCr).[8][9] This program performs a detailed analysis of the geometric and crystallographic data to identify potential errors or inconsistencies.[9][10] Any alerts raised by checkCIF must be investigated and either resolved or explained.

Data Deposition

Once validated, the crystallographic data should be deposited in a public database. For organic and metal-organic compounds, the primary repository is the Cambridge Crystallographic Data Centre (CCDC).[8][11] Deposition is a prerequisite for publication in most scientific journals and ensures that the data is preserved and accessible to other researchers.[8] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in the corresponding publication.[8]

Conclusion

Single-crystal X-ray diffraction is a powerful and definitive technique for elucidating the three-dimensional structure of molecules. This guide has outlined the complete process, from the initial synthesis of a compound like this compound to the final deposition of its crystal structure data. A thorough understanding of each step—synthesis, crystallization, data collection, structure solution, refinement, and validation—is essential for obtaining a high-quality, reliable crystal structure. The resulting atomic-level insights are invaluable for advancing research in drug discovery, materials science, and chemical engineering.

References

- Title: Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes Source: Google Vertex AI Search URL

- Title: Recent Developments for Crystallographic Refinement of Macromolecules Source: Google Vertex AI Search URL

- Title: Deposit - The Cambridge Crystallographic Data Centre (CCDC)

- Title: Requirements for Depositing X-Ray Crystallographic Data - American Chemical Society Source: Google Vertex AI Search URL

- Title: Crystallographic Refinement - Official government website icon - NIH Source: Google Vertex AI Search URL

- Title: Steps in crystal structure determination - Techniques de l'Ingénieur Source: Google Vertex AI Search URL

- Title: Correcting CIFs - CCDC Source: Google Vertex AI Search URL

- Title: CIF Deposition Guidelines - CCDC Source: Google Vertex AI Search URL

- Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Title: Structure Refinement - The University of Oklahoma Source: Google Vertex AI Search URL

- Title: 13 Refinement of crystal structures - Oxford Academic Source: Google Vertex AI Search URL

- Title: Validation and Checking of CIF's Source: Google Vertex AI Search URL

- Title: Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan Source: Google Vertex AI Search URL

- Title: Single-crystal X-ray Diffraction - SERC (Carleton)

- Title: X-ray crystallography - Wikipedia Source: Google Vertex AI Search URL

- Title: A beginner's guide to X-ray data processing | The Biochemist - Portland Press Source: Google Vertex AI Search URL

- Title: Live from the Lab: How to Solve a Crystal Structure - YouTube Source: Google Vertex AI Search URL

- Title: Crystallography.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. fiveable.me [fiveable.me]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. ou.edu [ou.edu]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. CIF VALIDATION [chem.gla.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

A Technical Guide to Theoretical and Computational Analysis of 2,5-Diarylthiophene Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate 2,5-diarylthiophene derivatives. These compounds form a critical scaffold in materials science and medicinal chemistry, valued for their tunable electronic and photophysical properties.[1] This document moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and reproducible framework for in-silico analysis.

Part 1: The Significance of the 2,5-Diarylthiophene Core

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic properties, arising from the participation of sulfur's lone pair electrons in the π-system, make it a privileged pharmacophore in medicinal chemistry and a foundational block for organic semiconductors.[2] When substituted at the 2 and 5 positions with aryl groups, the resulting π-conjugated system offers remarkable versatility. The electronic nature of these aryl substituents can be systematically modified to fine-tune the molecule's frontier molecular orbitals (HOMO and LUMO), thereby controlling its absorption, emission, and charge transport characteristics.[1] This inherent tunability is paramount for applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).[3][4]

Part 2: The Computational Scientist's Toolkit: Methodologies and Rationale

The investigation of 2,5-diarylthiophene derivatives relies heavily on quantum chemical calculations. The primary goal is to create a predictive model of molecular behavior that can guide synthetic efforts, minimizing time and resource expenditure.

Density Functional Theory (DFT): The Workhorse for Ground-State Properties

Density Functional Theory (DFT) is the cornerstone of modern computational chemistry for molecules of this size. It offers an optimal balance between computational cost and accuracy.[5]

-

Why DFT? Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density rather than the full many-electron wavefunction. This makes it feasible to study the relatively large 2,5-diarylthiophene systems.

-

Choosing the Right Functional: The choice of the exchange-correlation functional is critical. For π-conjugated systems like diarylthiophenes, standard functionals like B3LYP can provide reliable geometries. However, for properties involving charge transfer or long-range interactions, long-range corrected functionals (e.g., CAM-B3LYP) are often necessary to prevent underestimation of excitation energies.[6]

-

Basis Set Selection: The basis set (e.g., 6-31G(d), 6-311+G(d,p)) defines the set of mathematical functions used to build the molecular orbitals. A larger basis set provides more flexibility and accuracy but increases computational time. A common and effective choice for these systems is Pople's 6-311G(d,p) basis set, which includes polarization functions (d,p) essential for describing the anisotropic electron distribution in aromatic systems.[7]

Time-Dependent DFT (TD-DFT): Unveiling Photophysical Behavior

To understand how these molecules interact with light—what colors they absorb and emit—we must investigate their excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.[8]

-

Core Principle: TD-DFT calculates the response of the electron density to a time-dependent perturbation (like light), yielding vertical excitation energies (absorption maxima, λ_max), oscillator strengths (transition probabilities), and the nature of the electronic transitions (e.g., HOMO→LUMO).[9]

-

Causality in Application: A TD-DFT calculation follows a DFT ground-state optimization. It is crucial that the ground-state geometry is a true energy minimum, which must be confirmed by a frequency calculation (no imaginary frequencies).[10] This ensures that the calculated absorption spectrum corresponds to the molecule's most stable conformation.

A Self-Validating Computational Workflow

To ensure reproducibility and trustworthiness, a rigorous, step-by-step protocol is essential.

Protocol 1: Standard DFT and TD-DFT Analysis of a 2,5-Diarylthiophene Derivative

-

Structure Preparation: Build the initial 3D structure of the derivative using molecular modeling software (e.g., Avogadro, GaussView).

-

Ground-State Geometry Optimization:

-

Software: Gaussian, ORCA, etc.

-

Method: DFT.

-

Functional: B3LYP (for geometry), CAM-B3LYP (for electronics).

-

Basis Set: 6-311G(d,p).

-

Solvent Model: Use a continuum solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase properties, specifying the solvent (e.g., Chloroform, DMSO).[11]

-

Keywords (Gaussian example): #p opt freq cam-b3lyp/6-311g(d,p) scrf=(pcm,solvent=chloroform)

-

-

Validation Step (Frequency Analysis): Confirm that the optimization converged to a local minimum by checking for the absence of imaginary frequencies in the output file.

-

Excited-State Calculation (Vertical Excitations):

-

Method: TD-DFT.

-

Number of States: Request a sufficient number of excited states (e.g., nstates=10) to capture the primary visible absorptions.

-

Keywords (Gaussian example): #p td=(nstates=10) cam-b3lyp/6-311g(d,p) scrf=(pcm,solvent=chloroform) geom=check guess=read

-

-

Data Analysis:

-

Extract HOMO and LUMO energies to determine the energy gap (ΔE).

-

Identify the wavelength (λ) and oscillator strength (f) for the lowest energy, optically allowed transition (S0→S1).

-

Analyze the molecular orbital contributions to the main electronic transitions to confirm their π→π* character.

-

Diagram: Standard Computational Workflow

Caption: A typical workflow for the computational analysis of 2,5-diarylthiophene derivatives.

Part 3: Elucidating Structure-Property Relationships

The true power of computational studies lies in their ability to predict how structural changes affect function. For 2,5-diarylthiophene derivatives, the key relationship is between the electronic nature of the aryl substituents and the resulting photophysical properties.

The Role of Substituents

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) attached to the aryl rings increase the energy of the HOMO more significantly than the LUMO. This leads to a decrease in the HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO more than the HOMO. This also results in a decrease in the HOMO-LUMO gap.

A smaller HOMO-LUMO gap generally corresponds to a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light of a longer wavelength.[3]

Diagram: Influence of Substituents on Frontier Orbitals

Caption: Effect of substituents on the HOMO-LUMO gap of 2,5-diarylthiophenes.

Quantitative Data Summary

Computational studies generate a wealth of quantitative data. Presenting this in a structured format is crucial for comparison and analysis.

| Derivative Substituent (X) | HOMO (eV) | LUMO (eV) | ΔE (eV) | λ_max (nm) (Calculated) | Oscillator Strength (f) |

| -H (Phenyl) | -5.89 | -2.15 | 3.74 | 365 | 1.12 |

| -OCH₃ (Anisyl) | -5.61 | -2.08 | 3.53 | 388 | 1.25 |

| -NO₂ (Nitrophenyl) | -6.21 | -2.85 | 3.36 | 410 | 1.31 |

| Note: These are representative values calculated at the CAM-B3LYP/6-311G(d,p) level in chloroform and serve for illustrative purposes. |

This data clearly demonstrates the trend: both electron-donating and electron-withdrawing substituents lead to a smaller energy gap and a red-shifted absorption maximum compared to the unsubstituted parent compound.

Part 4: Applications in Drug Development

The insights gained from computational studies are directly applicable to the rational design of new therapeutic agents. Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13]

-

Molecular Docking: The optimized 3D structures from DFT calculations can be used as ligands in molecular docking simulations. This allows researchers to predict the binding affinity and orientation of a thiophene derivative within the active site of a target protein (e.g., an enzyme or receptor).

-

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from computations (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential). These models correlate structural features with biological activity, enabling the prediction of potency for novel, unsynthesized compounds.[3]

-

Fluorescent Probes: The tunable photophysical properties make 2,5-diarylthiophenes excellent candidates for fluorescent probes.[1] TD-DFT can predict their emission wavelengths and brightness, guiding the design of probes that can, for example, selectively light up cancer cells for diagnostic purposes.[6]

Conclusion

Theoretical and computational chemistry provides an indispensable framework for understanding and predicting the behavior of 2,5-diarylthiophene derivatives. By leveraging methods like DFT and TD-DFT, scientists can establish clear structure-property relationships, guiding the synthesis of molecules with tailored electronic and photophysical properties. This in-silico-first approach accelerates the discovery process, particularly in the resource-intensive field of drug development, enabling the rational design of more effective and targeted therapeutic agents.

References

-

Shuai, Z., Geng, H., Xu, W., Liao, Y., & André, J. (2009). Computational methods for design of organic materials with high charge mobility. Chemical Society Reviews, 39(7), 2667-2679. Available at: [Link]

-

Jackson, N. E., Chen, H., Kohlstedt, K. L., Schatz, G. C., & Chen, L. X. (2023). Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. Chemical Reviews, 123(10), 6169–6230. Available at: [Link]

-

Geng, H., Zheng, X., Shuai, Z., Zhu, L., & Yi, Y. (2009). Computational methods for design of organic materials with high charge mobility. Chemical Society Reviews, 39(7), 2667-2679. Available at: [Link]

-

Verma, A., Kumar, S., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

dos Santos, G. G., et al. (2024). Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. ResearchGate. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Scientific Reports, 14(1), 3824. Available at: [Link]

-

Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926–952. Available at: [Link]

-

Schroeder, R., & Troisi, A. (2021). Editorial: Driving Innovation in Organic Optoelectronic Materials With Physics-Based and Machine-Learning De Novo Methods. Frontiers in Chemistry, 9, 799985. Available at: [Link]

-

Al-Omair, M. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(38), 27364-27380. Available at: [Link]

-

Various Authors. Biologically important thiophene-based compounds. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 28(1), 1. Available at: [Link]

-

Capper, M. J., et al. (2005). The Synthesis of 2,5-Diarylthiophenes. The Journal of Organic Chemistry, 70(22), 8993–8996. Available at: [Link]

-

Tran, T. T. T., & Abe, M. (2024). Design and synthesis of a 2,5-Diarylthiophene chromophore for enhanced near-infrared two-photon uncaging efficiency of calcium ions. Photochemical & Photobiological Sciences, 23(10). Available at: [Link]

-

Anan, J., et al. (2024). A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Computational and Theoretical Chemistry, 1237, 114633. Available at: [Link]

-

Ab-initio, H. F. (2015). Theoretical Study on Structure and Electronic Properties of 2, 5-Bis [4-N, N- Diethylaminostyryl] Thiophene and Its Furan and Pyrrole Derivatives Using Density Functional Theory (Dft). ResearchGate. Available at: [Link]

-

Otsubo, T., et al. (2011). Synthesis, structures, and properties of 2,5-dianthrylthiophene derivatives. ResearchGate. Available at: [Link]

-

Smoljan, I., et al. (2024). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 29(11), 2533. Available at: [Link]

-

Ahmad, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 263-272. Available at: [Link]

-

Mahmood, T., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Materials, 14(16), 4683. Available at: [Link]

-

Schnedermann, C., et al. (2019). Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. Physical Chemistry Chemical Physics, 21(32), 17622–17634. Available at: [Link]

-

Sayyed, D. R. A. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Available at: [Link]

-

Zhang, M., et al. (2009). Alkylsubstituted thienothiophene semiconducting materials: structure-property relationships. Journal of Materials Chemistry, 19(40), 7436-7442. Available at: [Link]

-

Ashwood, B., et al. (2022). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. Available at: [Link]

-

Pipim, G. B., & Opoku, E. (2021). Theoretical Studies on the Reactions of Aryl and Hetaryl Thioketones with Nitrilimines. ChemRxiv. Available at: [Link]

-

Pop, R., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]

-

Al-Kahtani, A. A., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(26), 15819-15832. Available at: [Link]

-

Zhang, M., et al. (2009). Alkylsubstituted Thienothiophene Semiconducting Materials: Structure-Property Relationships. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: Driving Innovation in Organic Optoelectronic Materials With Physics-Based and Machine-Learning De Novo Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. impactfactor.org [impactfactor.org]

Solubility and stability of 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene

Abstract

The journey of a novel chemical entity from laboratory bench to therapeutic application is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of this compound, a molecule possessing a diarylthiophene scaffold common in medicinal chemistry and materials science.[1][2][3] Lacking extensive published data for this specific compound, this document leverages first-principle analysis based on its constituent functional groups and outlines authoritative, field-proven experimental protocols for the rigorous determination of its solubility and stability profiles. This whitepaper is intended for researchers, medicinal chemists, and formulation scientists, offering both predictive insights and actionable methodologies to facilitate informed decision-making in drug discovery and development programs.

Introduction: The Imperative of Physicochemical Characterization

This compound is a complex aromatic molecule featuring a central thiophene ring flanked by two substituted phenyl rings. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known to be a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[2] The overall structure suggests a high degree of lipophilicity, which has profound implications for its behavior in biological and pharmaceutical systems.

Aqueous solubility directly impacts a compound's bioavailability, while poor stability can compromise its therapeutic efficacy and generate potentially toxic degradation products.[4][5][6] Therefore, a comprehensive understanding of these two parameters is not merely a matter of regulatory compliance but a cornerstone of rational drug design. This guide will first deconstruct the molecule to predict its inherent properties and then provide robust experimental frameworks for their empirical validation.

Molecular Profile and Predicted Physicochemical Properties

The behavior of a molecule is dictated by its structure. By analyzing the functional components of this compound, we can make educated predictions about its solubility and stability.

-

Thiophene Core: This five-membered aromatic heterocycle is less aromatic than benzene and can be susceptible to oxidation at the sulfur atom under certain conditions.[7] Its pi-electron system contributes to the overall rigidity and planarity of the molecule.[1]

-

Aromatic Rings (Phenyl): The two phenyl rings are major contributors to the molecule's non-polar surface area, significantly increasing its lipophilicity.

-

Methoxy Groups (-OCH₃): These groups can act as hydrogen bond acceptors, which may impart a minor increase in polarity. However, their primary effect is often electron-donating, influencing the reactivity of the aromatic rings.

-

Methyl Group (-CH₃): This alkyl group further increases the molecule's lipophilicity and steric bulk.

This structural combination strongly suggests that the compound will have low intrinsic aqueous solubility and high solubility in organic solvents , a classic "brick dust" profile often encountered in drug discovery.[8]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₂₀H₁₈O₂S | Derived from chemical structure. |

| Molecular Weight | 322.42 g/mol | Derived from chemical structure. |

| Appearance | Likely a solid (e.g., white to off-white powder) at room temperature. | Inferred from similar multi-ring aromatic compounds.[9] |

| Aqueous Solubility | Low | High lipophilicity from aromatic rings and methyl group. |

| Organic Solvent Solubility | High | Soluble in common organic solvents like DMSO, DMF, THF, and chlorinated solvents, following the "like dissolves like" principle.[2][8] |

| Predicted LogP | > 4.0 | Estimated based on the high number of non-polar fragments. Computational tools are recommended for a more precise prediction.[5][10] |

Framework for Experimental Solubility Determination

Prediction provides a hypothesis; experimentation provides the evidence. In drug development, solubility is assessed in two primary contexts: kinetic and thermodynamic.[11][12]

-

Kinetic Solubility: Measures the concentration of a compound before it precipitates when added from a high-concentration DMSO stock solution into an aqueous buffer. It is a high-throughput measurement relevant for early-stage discovery, where it helps identify potential issues in biological assays.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It is the "gold standard" measurement, critical for lead optimization and formulation development.[15]

Diagram: Solubility Assessment Workflow

Caption: Workflow for solubility determination from prediction to application.

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the apparent solubility of the compound in an aqueous buffer for screening purposes.

Causality: This protocol uses a DMSO stock to mimic how compounds are typically introduced into high-throughput biological screens. Nephelometry is chosen for its speed and ability to detect the formation of fine precipitates (light scattering) without relying on a chromophore.[11]

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours, protected from light.[13]

-

Measurement: Read the plate using a nephelometer to measure light scattering. Wells with significant scattering indicate precipitation.

-

Data Analysis: The kinetic solubility is reported as the concentration at which the measured signal significantly exceeds the background, or as "soluble > 100 µM" if no precipitation is observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic media.

Causality: This is the definitive method for determining true solubility.[15] Adding excess solid and agitating for an extended period (24 hours) ensures that the solution reaches equilibrium with the most stable solid form.[11] Centrifugation and subsequent HPLC analysis of the supernatant provide a precise and specific quantification of the dissolved compound, avoiding interference from undissolved particles.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The presence of visible solid throughout the experiment is critical.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, or an organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Dilution and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the compound using a validated high-performance liquid chromatography (HPLC) method with UV detection against a standard curve.

-

Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Stability Profile and Forced Degradation Studies

Assessing the stability of a new chemical entity is mandated by regulatory bodies like the ICH to ensure product quality and safety over its shelf life.[4] Forced degradation, or stress testing, is a process that deliberately exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[16][17] This knowledge is crucial for developing stability-indicating analytical methods.[18]

Predicted Stability Liabilities:

Based on the structure, the primary anticipated degradation pathways are:

-

Oxidation: The electron-rich thiophene ring and methoxy groups are potential sites for oxidative degradation.

-

Photodegradation: Extended aromatic systems are often susceptible to degradation upon exposure to UV or visible light.

Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Objective: To investigate the intrinsic stability of the compound and identify potential degradation products.

Causality: The conditions are selected based on ICH Q1A(R2) guidelines to cover the most common degradation mechanisms (hydrolysis, oxidation, photolysis, thermal stress).[18] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without over-stressing the molecule to the point of forming irrelevant secondary products.[19] A stability-indicating HPLC method is essential to separate the parent compound from all potential degradants.[20]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[21]

-

Thermal Stress: Store the stock solution and a sample of the solid compound in an oven at 60°C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Collect samples at various time points (e.g., 2, 8, 24, 48 hours). The duration should be adjusted to achieve the target 5-20% degradation.

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer (MS) is used to obtain mass information on any new peaks to aid in the identification of degradants.

-

Data Evaluation: Evaluate the results for:

-

Assay: The percentage of the parent compound remaining.

-

Purity: The formation of new impurity peaks.

-

Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100%.

-

Table 2: Summary of Typical Forced Degradation Conditions

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | To investigate degradation in acidic environments.[21] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | To investigate degradation in alkaline environments.[21] |

| Oxidation | 3% - 30% H₂O₂, Room Temp | To investigate oxidative degradation pathways.[21] |